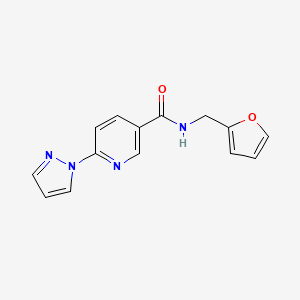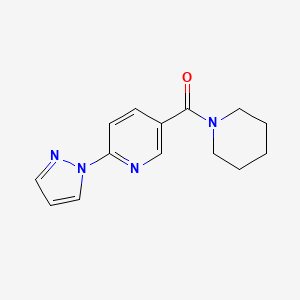
N4-AcetylSulfanilamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfonamides are a class of compounds known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties . N4-AcetylSulfanilamide is particularly noted for its role as an intermediate in the synthesis of various sulfonamide-based drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N4-AcetylSulfanilamide typically involves the acetylation of sulfanilamide. One common method includes the reaction of sulfanilamide with acetic anhydride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, typically at room temperature, and yields this compound as the primary product.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the continuous addition of sulfanilamide and acetic anhydride into a reactor, where the reaction takes place under controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions: N4-AcetylSulfanilamide undergoes various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield sulfanilamide and acetic acid.
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Hydrolysis: Sulfanilamide and acetic acid.
Oxidation: Sulfonic acid derivatives.
Substitution: Various N-substituted sulfonamides.
Aplicaciones Científicas De Investigación
N4-AcetylSulfanilamide has a wide range of applications in scientific research:
Mecanismo De Acción
N4-AcetylSulfanilamide exerts its effects primarily through the inhibition of dihydrofolate reductase (DHFR). This enzyme is essential for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides and, consequently, DNA . By inhibiting DHFR, this compound disrupts DNA synthesis, leading to the death of rapidly dividing cells, such as bacteria and cancer cells .
Comparación Con Compuestos Similares
Sulfanilamide: The parent compound of N4-AcetylSulfanilamide, known for its antibacterial properties.
Sulfapyridine: Effective against pneumonia.
Sulfathiazole: Used during World War II to treat infections in soldiers.
Uniqueness: this compound is unique due to its acetyl group, which enhances its stability and modifies its biological activity compared to its parent compound, sulfanilamide . This modification allows for a broader range of applications and improved pharmacokinetic properties.
Propiedades
Número CAS |
121-69-9 |
|---|---|
Fórmula molecular |
C32H16 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




